molecular formula C19H20FN3O3 B10982713 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

Cat. No.: B10982713
M. Wt: 357.4 g/mol
InChI Key: HDCZCMTYJCZHRP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone is a complex organic compound that features multiple functional groups, including oxazole, benzoxazole, and piperidine. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone likely involves multiple steps, including the formation of the oxazole and benzoxazole rings, followed by their coupling with the piperidine moiety. Typical reaction conditions might include:

    Formation of Oxazole Ring: This can be achieved through cyclization reactions involving nitriles and aldehydes.

    Formation of Benzoxazole Ring: This can be synthesized via condensation reactions involving o-aminophenols and carboxylic acids or their derivatives.

    Coupling Reactions: The final coupling of the oxazole and benzoxazole rings with the piperidine moiety might involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the oxazole ring.

    Reduction: Reduction reactions might target the oxazole or benzoxazole rings, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine atom on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents might include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-chloro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone might confer unique properties, such as increased lipophilicity, metabolic stability, or specific interactions with biological targets.

Properties

Molecular Formula

C19H20FN3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H20FN3O3/c1-11-16(12(2)25-21-11)10-18(24)23-7-5-13(6-8-23)19-15-4-3-14(20)9-17(15)26-22-19/h3-4,9,13H,5-8,10H2,1-2H3

InChI Key

HDCZCMTYJCZHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

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